REACTION_CXSMILES
|
[O:1]1[CH:5]=[N:4][N:3]=[C:2]1[C:6]([NH:9]C(=O)OCC1C=CC=CC=1)([CH3:8])[CH3:7].[H][H].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C(O)C.[Pd]>[CH3:7][C:6]([NH2:9])([C:2]1[O:1][CH:5]=[N:4][N:3]=1)[CH3:8]
|
Name
|
benzyl 2-(1,3,4-oxadiazol-2-yl)propan-2-ylcarbamate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O1C(=NN=C1)C(C)(C)NC(OCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.06 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
OPPh3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration, it
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
to give crude product which
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CC(C)(C=1OC=NN1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |